

An In-depth Technical Guide to Benzyl Tiglate (CAS 37526-88-8)

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Compound of Interest

Compound Name: Benzyl tiglate

Cat. No.: B042538

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Introduction

Benzyl tiglate, with the Chemical Abstracts Service (CAS) number 37526-88-8, is an organic ester formed from benzyl alcohol and tiglic acid.[1] Structurally, it is the (E)-isomer of benzyl 2-methylbut-2-enoate.[2] This compound is recognized for its characteristic vegetable, earthy, and mushroom-like odor with rosy, apple undertones, which has led to its use as a fragrance and flavor agent.[3][4] Beyond its applications in the fragrance industry, **Benzyl tiglate** is found in various essential oils, including those of geranium and *Iris planifolia*, and has been associated with potential antimicrobial and anti-inflammatory properties.[4] This guide provides a comprehensive technical overview of **Benzyl tiglate**, summarizing its chemical and physical properties, synthesis, spectral data, biological activities, and relevant experimental protocols.

It is critical to distinguish **Benzyl tiglate** from "tigilanol tiglate" (EBC-46). While both molecules contain a tiglate moiety, tigilanol tiglate is a complex tetracyclic diterpene with potent protein kinase C (PKC) activating and anti-cancer properties.[5][6] **Benzyl tiglate** is a much simpler ester and is not a tiglane diterpenoid; its biological activities and mechanisms are distinct and should not be confused with those of tigilanol tiglate.

Chemical and Physical Properties

Benzyl tiglate is a colorless to pale yellow liquid that is stable under recommended storage conditions.[3][5] It is characterized by low volatility and moderate solubility in organic solvents,

with lower solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	37526-88-8	[7]
Molecular Formula	C ₁₂ H ₁₄ O ₂	[7]
Molecular Weight	190.24 g/mol	[7]
Appearance	Colorless to pale yellow, clear mobile liquid	[3][4]
Odor	Vegetable, earthy, mushroom, rosy, apple, sweet balsamic	[3][4][8]
Density	1.031 - 1.040 g/mL @ 25 °C	[3]
Boiling Point	139 °C @ 9 mmHg	[3]
Refractive Index	1.5150 - 1.5210 @ 20 °C	[3]
Flash Point	> 110 °C (> 230 °F)	[8]
Vapor Pressure	0.001 mmHg @ 20 °C	[8]
Solubility	Moderately soluble in organic solvents, less soluble in water	[1]
XLogP3-AA (Predicted)	2.8	[4]
Topological Polar Surface Area	26.3 Å ²	[4]

Synthesis and Chemical Reactions

Synthesis

The primary and most common method for synthesizing **Benzyl tiglate** is through the direct esterification of tiglic acid ((E)-2-methyl-2-butenic acid) with benzyl alcohol.[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux or azeotropic conditions to drive the equilibrium towards the ester product by removing water.

[3]

General Synthesis Workflow for **Benzyl Tiglate**

Chemical Reactivity

As an ester, **Benzyl tiglate** can undergo typical reactions such as hydrolysis under acidic or basic conditions to yield benzyl alcohol and tiglic acid.[9] It can also be reduced by strong reducing agents like lithium aluminum hydride to produce the corresponding alcohols. The unsaturated bond in the tiglate moiety is susceptible to oxidation.[9]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of **Benzyl tiglate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum with peak assignments is not readily available in the public domain, NMR spectra for **Benzyl tiglate** are available through specialized databases such as SpectraBase.[1] Based on its structure, the expected chemical shifts are summarized in Table 2.

Nucleus	Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity
^1H NMR	Vinyl proton (-CH=)	~6.8 - 7.0	Quartet (q)
Benzyl methylene protons (-O-CH ₂ -Ph)	~5.1 - 5.2	Singlet (s)	
Aromatic protons (-C ₆ H ₅)	~7.2 - 7.4	Multiplet (m)	
Vinyl methyl protons (=C-CH ₃)	~1.8 - 1.9	Singlet (s)	
Other methyl protons (-CH=C-CH ₃)	~1.8 - 1.9	Doublet (d)	
^{13}C NMR	Carbonyl carbon (C=O)	~167 - 168	-
Aromatic carbons (C1, quat.)	~136	-	
Aromatic carbons (C2-C6, CH)	~127 - 129	-	
Vinyl carbons (-C=C-)	~128, ~138	-	
Benzyl methylene carbon (-O-CH ₂ -)	~66	-	
Methyl carbons (-CH ₃)	~12, ~14	-	

Note: Expected shifts are estimated based on standard chemical shift tables and data for structurally similar compounds.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for **Benzyl tiglate** is available in the NIST Chemistry WebBook.^[7]

The spectrum exhibits characteristic absorption bands indicative of its functional groups.

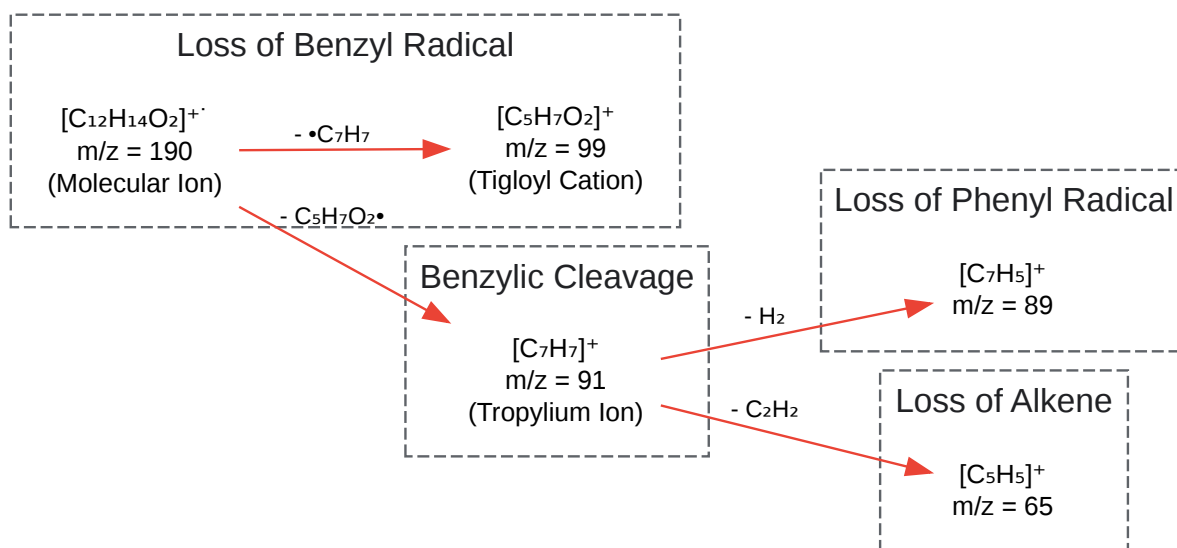
Wavenumber (cm ⁻¹)	Vibration	Intensity
~3030 - 3090	Aromatic C-H stretch	Medium
~2850 - 3000	Aliphatic C-H stretch	Medium
~1720 - 1740	C=O stretch (α,β-unsaturated ester)	Strong
~1650	C=C stretch (alkene)	Medium-Weak
~1600, ~1450, ~1500	C=C stretch (aromatic ring)	Medium
~1100 - 1250	C-O stretch (ester)	Strong

Note: Wavenumbers are approximate and based on typical ranges for the specified functional groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Benzyl tiglate** is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the ester bond and benzyl group. The spectrum is available in the NIST database.[7]

Predicted Mass Spectrometry Fragmentation of Benzyl Tiglate



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Predicted MS Fragmentation of **Benzyl Tiglate**

Biological Activity and Mechanism of Action

Biological Activity

The biological profile of **Benzyl tiglate** is not extensively characterized, but available data suggests potential therapeutic applications.

- **Antimicrobial Activity:** Studies have indicated that **Benzyl tiglate** possesses antimicrobial properties.[4] One report noted significant inhibition of both gram-positive and gram-negative bacteria, suggesting its potential as a preservative or therapeutic agent.[4] As a component of essential oils from plants like *Iris planifolia*, it contributes to their overall antibacterial effects.[4]
- **Anti-inflammatory Activity:** **Benzyl tiglate** is reported to have potential anti-inflammatory properties, although specific studies detailing this activity are limited.[4] This is an area that warrants further investigation.
- **Cytotoxicity:** In a human cell-based BlueScreen assay, **Benzyl tiglate** demonstrated cytotoxicity when tested without metabolic activation.[4] However, it was found to be negative for genotoxicity when metabolic activation was included.[4]

Mechanism of Action

The precise molecular mechanism of action for **Benzyl tiglate** has not been fully elucidated. For its potential antimicrobial and cytotoxic effects, a non-specific mechanism involving disruption of cell membrane integrity due to its lipophilic ester structure is plausible. One report vaguely suggests a mechanism involving the induction of cell death pathways in cancer cells, but this requires substantial further research for confirmation.[9] It is important to reiterate that **Benzyl tiglate** does not function as a potent PKC activator in the same manner as tiglanol tiglate.[5][10] Any interaction with protein kinases or other signaling pathways remains speculative and unproven.

Experimental Protocols

Synthesis of Benzyl Tiglate via Fischer Esterification

Objective: To synthesize **Benzyl tiglate** from tiglic acid and benzyl alcohol.

Materials:

- Tiglic acid (1.0 eq)
- Benzyl alcohol (1.5 eq)
- Concentrated sulfuric acid (H_2SO_4 , catalytic amount, ~2-3 drops)
- Toluene (as solvent and for azeotropic removal of water)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

- Combine tiglic acid, benzyl alcohol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by observing the amount of water collected or by using Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.
- Allow the reaction mixture to cool to room temperature.

- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO_3 solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **Benzyl tiglate**.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the in vitro cytotoxicity of **Benzyl tiglate** against a selected cell line (e.g., A549 human lung carcinoma).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

- Human cell line (e.g., A549)
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
- **Benzyl tiglate**
- Dimethyl sulfoxide (DMSO, sterile)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates, CO_2 incubator, microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of medium and incubate for 24 hours to allow for attachment.

- **Compound Treatment:** Prepare a stock solution of **Benzyl tiglate** in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 μM). The final DMSO concentration in the wells should be $\leq 0.5\%$.
- **Replace the old medium** with 100 μL of medium containing the various concentrations of **Benzyl tiglate**. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
- **Incubation:** Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO_2 incubator.
- **MTT Addition:** Add 10 μL of MTT solution to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.
- **Solubilization:** Carefully remove the medium and add 100 μL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle control and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Cytotoxicity Assay

Conclusion

Benzyl tiglate (CAS 37526-88-8) is a well-characterized ester with established applications in the flavor and fragrance industries. Its synthesis is straightforward, and its chemical properties are well-documented. While preliminary data suggest potential as an antimicrobial and cytotoxic agent, its biological activities and mechanisms of action are not yet deeply understood and represent a promising area for future research. This guide provides a foundational resource for scientists interested in exploring the chemical and biological facets of this compound, emphasizing the need for further investigation to substantiate its therapeutic potential.

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